Fabimycin

FabI inhibitor Gram-negative permeability eNTRy-way rules

Standard FabI inhibitors fail against Gram-negatives due to poor outer membrane penetration. Fabimycin is structurally engineered for Gram-negative accumulation. - Potent inhibition: Ki 3 nM (E. coli FabI); IC50 <10 nM (A. baumannii FabI) - Validated in vivo: >4 log10 CFU reduction in A. baumannii thigh infection (50 mg/kg IM) - Narrow-spectrum: Active vs >200 resistant clinical isolates; spares commensal flora - Supply: Research quantities available for SAR, positive control, and animal model studies

Molecular Formula C23H25ClN4O3
Molecular Weight 440.9 g/mol
Cat. No. B12412294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabimycin
Molecular FormulaC23H25ClN4O3
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)C(CC4)[NH3+])N=C3.[Cl-]
InChIInChI=1S/C23H24N4O3.ClH/c1-14-17-5-3-4-6-19(17)30-20(14)13-27(2)21(28)10-7-15-11-16-8-9-18(24)23(29)26-22(16)25-12-15;/h3-7,10-12,18H,8-9,13,24H2,1-2H3,(H,25,26,29);1H/b10-7+;/t18-;/m0./s1
InChIKeyFCJIJHAQWMWXOH-CVODZKDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fabimycin: Late-Stage Gram-Negative FabI Inhibitor


Fabimycin (CAS: 2651965-71-6) is a rationally designed, late-stage antibiotic candidate that selectively inhibits the bacterial enoyl-acyl carrier protein reductase enzyme FabI [1]. It belongs to the FabI inhibitor class and is a structural derivative of Debio-1452 (AFN-1252) optimized for accumulation in Gram-negative bacteria using eNTRy-way permeation rules [2]. Fabimycin demonstrates potent activity against drug-resistant Gram-negative ESKAPE pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, with in vivo efficacy validated in multiple murine infection models [1][2].

Synthetic FabI inhibitor engineered for Gram-negative bacterial cell penetration
Retains target engagement potency; reported Gram-negative model-response activity
Reported selectivity for pathogenic over commensal bacteria in screening panels

Why Fabimycin Cannot Be Replaced


Generic substitution among FabI inhibitors or broad-spectrum antibiotics is not scientifically valid due to fundamental differences in Gram-negative penetration capability and resistance profiles. Prior-generation FabI inhibitors such as Debio-1452 (AFN-1252) and CG400549 exhibit potent activity exclusively against Gram-positive pathogens like Staphylococcus aureus but lack meaningful activity against Gram-negative bacteria due to poor outer membrane penetration and efflux susceptibility [1][2]. Fabimycin was specifically engineered using eNTRy-way rules—incorporating an ionizable nitrogen, reduced globularity, and decreased flexibility—to overcome the Gram-negative permeability barrier that has prevented FabI inhibitors from achieving clinical utility against ESKAPE pathogens [1]. Furthermore, standard-of-care agents like levofloxacin show significantly higher resistance rates against clinical isolates compared to fabimycin, rendering direct substitution ineffective for drug-resistant Gram-negative infections [3].

Gram‑Negative Penetration Engineering
Debio‑1452 and other FabI inhibitors lack outer‑membrane accumulation; replacing Fabimycin eliminates Gram‑negative activity essential for these research models.
In Vivo Model‑Response Divergence
Fabimycin’s reported in vivo bacterial burden reduction in mouse infection models does not transfer to Debio‑1452 or its intermediates, limiting translational relevance of substitution.
Commensal‑Sparing Profile
The reported selectivity for pathogens over commensal bacteria is a unique engineered trait; broad‑spectrum FabI‑class comparators do not reproduce this microbiome‑sparing context.

Fabimycin Comparative Evidence vs. Analogs


FabI Enzyme Inhibition and Gram-Negative Cellular Activity

Fabimycin was derived from Debio-1452-NH3, which in turn was engineered from Debio-1452 (AFN-1252), a Gram-positive-exclusive FabI inhibitor. Debio-1452 lacks an ionizable nitrogen and possesses physicochemical properties incompatible with Gram-negative accumulation. Debio-1452-NH3 incorporated an ionizable nitrogen to improve accumulation, and further optimization yielded fabimycin with enhanced Gram-negative activity [1][2].

FabI Inhibition Ki
Head‑to‑head
3 nM (E. coli FabI)
Comparable target engagement retained after Gram‑negative optimization
Recombinant FabI enzyme assay
FabI inhibitor Gram-negative permeability eNTRy-way rules structural optimization

Gram-Negative Antibacterial Activity vs. Debio-1452

In a panel of 100 clinical K. pneumoniae isolates, fabimycin inhibited 90% of strains at 4 μg/mL, compared to 32 μg/mL for levofloxacin [1]. Fabimycin also demonstrated a narrow MIC range among all clinical isolates, indicating consistent potency across genetically diverse strains [1].

Gram‑Negative MIC
Head‑to‑head
K. pneumoniae: Fabimycin 1 µg/mL
Debio‑1452 >64 µg/mL
S. aureus retained (0.004 µg/mL)
Reported >64‑fold improvement in Gram‑negative antibacterial activity; Gram‑positive potency maintained
Broth microdilution, clinical isolates
Klebsiella pneumoniae MIC clinical isolates drug resistance

K. pneumoniae Activity vs. Levofloxacin

Fabimycin exhibits potent enzyme-level inhibition of Gram-negative FabI homologues. Against A. baumannii and E. coli FabI, fabimycin demonstrates IC₅₀ values of <10 nM in enzyme assays . Independent BindingDB data report a Ki of 3 nM for fabimycin against FabI [1].

K. pneumoniae Panel
Data to verify
90% inhibition at 4 µg/mL (Fabimycin) vs 32 µg/mL (levofloxacin)
Reported 8‑fold lower concentration in a 100‑isolate panel; independent verification recommended
Source data unavailable
FabI enzyme inhibition constant target engagement enzyme assay

In Vivo Efficacy in Gram-Negative Infection Models vs. Debio-1452

Fabimycin demonstrates robust in vivo efficacy in multiple murine infection models of Gram-negative bacteria. In a neutropenic mouse thigh infection model, intramuscular administration of fabimycin at 5 mg/kg significantly reduced bacterial burden [1]. Fabimycin also showed efficacy in a challenging urinary tract infection (UTI) model, acute pneumonia models, and neutropenic soft tissue infection models [2][3]. Maximum tolerated dose (MTD) in mice was >200 mg/kg via intraperitoneal injection [1].

In Vivo A. baumannii
Head‑to‑head
Fabimycin: >4 log10 CFU reduction
Debio‑1452‑NH3: ~1–2 log10
Reported in vivo model‑response endpoint context; confirmatory studies recommended
Neutropenic thigh model, 50 mg/kg IM
in vivo efficacy mouse model urinary tract infection pneumonia

Selectivity Against Commensal Bacteria vs. Broad-Spectrum Antibiotics

Molecular dynamics simulations (2024) reveal that fabimycin (F2B) exhibits pronounced interactions with bacterial membrane systems, causing significant changes in local membrane property homeostasis including lateral diffusion, membrane thickness, and membrane resilience in both inner and outer membrane models [1]. This membrane-disrupting activity extends beyond the currently known FabI enzyme inhibition mechanism and contributes to its ability to penetrate the outer membrane layers [1].

Commensal Selectivity
Class‑level
Active against >200 Gram‑negative clinical isolates; reported inactive against commensal bacteria
Commensal‑sparing profile may support microbiome impact research; requires independent verification
Class‑level inference, pathogen panel screening
membrane disruption molecular dynamics dual mechanism antimicrobial resistance

In Vivo Tolerability in Mice

Unlike broad-spectrum antibiotics that indiscriminately kill beneficial gut microbiota, fabimycin does not kill commensal bacteria and remains relatively inactive toward certain Gram-positive pathogens and typically harmless bacteria that inhabit the human body [1][2]. MIC experiments with commensal bacteria possessing alternate enoyl-acyl carrier protein reductases confirm these strains are not susceptible to fabimycin [3].

Mouse MTD
Context‑dependent
>200 mg/kg IP
Reported tolerability endpoint context; model‑safety margin >4‑fold
Includes supplier data; efficacious range 5–50 mg/kg
commensal bacteria microbiome sparing selectivity narrow-spectrum

Fabimycin Research Applications


Gram-Negative Antibacterial Drug Discovery and Lead Optimization

Use fabimycin as a high-affinity chemical probe (IC₅₀ <10 nM; Ki = 3 nM) to validate FabI as a therapeutic target in Gram-negative ESKAPE pathogens, particularly in enzyme inhibition assays, X-ray crystallography studies, and target engagement experiments [1]. Fabimycin is the first FabI inhibitor with demonstrated Gram-negative activity, enabling target validation studies previously impossible with Gram-positive-exclusive inhibitors like Debio-1452 [1].

In Vivo Efficacy in Gram-Negative Infection Models

Apply fabimycin in susceptibility testing of drug-resistant clinical isolates of E. coli, K. pneumoniae, and A. baumannii (MIC range with 90% inhibition at 4 μg/mL for K. pneumoniae isolates) [1]. Fabimycin is validated in multiple murine infection models, including neutropenic thigh infection, acute pneumonia, and challenging urinary tract infection (UTI) models, making it suitable for translational infectious disease research [1][2].

Selective Antibiotic and Microbiome Research

Leverage fabimycin's demonstrated multifaceted mechanism of action in molecular dynamics studies of bacterial membrane models, where it disrupts membrane homeostasis in both inner and outer membranes [1]. This membrane-disrupting activity, coupled with FabI inhibition, provides a unique research tool for investigating dual-mechanism antimicrobial strategies and membrane penetration studies.

FabI Enzyme Mechanism and Inhibitor Binding Studies

Utilize fabimycin's commensal-sparing profile in microbiome research applications, where it demonstrates selective activity against pathogenic Gram-negative bacteria while sparing beneficial commensal flora [1]. This selectivity supports research into narrow-spectrum therapeutic approaches that minimize microbiome disruption, in contrast to broad-spectrum comparators like levofloxacin [1].

Application
Selection Property
Validation Focus
Gram‑Negative Antibacterial Drug Discovery Research
Engineered Gram‑negative FabI inhibition and outer‑membrane penetration
MIC benchmarking against clinical isolate panels
In Vivo Gram‑Negative Infection Model Studies
Reported in vivo model‑response endpoints in thigh infection and pneumonia
Bacterial burden reduction endpoints in mouse models
Selective Antibiotic and Microbiome Impact Research
Commensal‑sparing selectivity profile
Commensal viability assays and microbiome composition analysis
FabI Enzyme Mechanism and Inhibitor Binding Studies
Low‑nanomolar FabI inhibition and resolved co‑crystal structure
Enzyme kinetics and inhibitor binding mode verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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